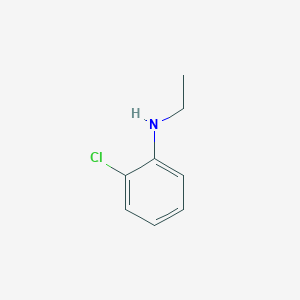

2-Chloro-N-ethylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQUELHMHMORKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343161 | |

| Record name | 2-Chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-74-9 | |

| Record name | 2-Chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Chloro-N-ethylaniline from 2-chloroaniline

CAS: 13519-75-0 | Formula: C₈H₁₀ClN | MW: 155.62 g/mol [1]

Executive Summary

This technical guide details the synthesis of 2-Chloro-N-ethylaniline (N-ethyl-o-chloroaniline), a critical intermediate in the manufacturing of chloroacetanilide herbicides (e.g., Acetochlor) and specific pharmaceutical pharmacophores.[1]

The synthesis of ortho-substituted N-alkyl anilines presents a unique challenge: the steric bulk of the chlorine atom at the C2 position hinders nucleophilic attack, while the inductive effect (-I) reduces the basicity of the amine. This guide prioritizes Reductive Amination as the primary methodology due to its superior selectivity for mono-alkylation versus direct alkylation, which frequently results in over-alkylation to the tertiary amine.

Mechanistic Analysis & Pathway Selection[2]

The Ortho-Effect Challenge

In 2-chloroaniline, the chlorine atom exerts two competing effects:

-

Steric Hindrance: Blocks the approach of electrophiles, slowing reaction kinetics compared to aniline.[1][2]

-

Electronic Deactivation: The electronegative chlorine withdraws electron density from the aromatic ring and the nitrogen lone pair, making the amine less nucleophilic.

Pathway Comparison

We evaluate three synthetic routes. The Reductive Amination route is recommended for laboratory to pilot-scale synthesis due to its balance of safety and selectivity.[1]

| Parameter | Method A: Reductive Amination | Method B: Acylation-Reduction | Method C: Direct Alkylation |

| Reagents | Acetaldehyde / NaBH(OAc)₃ | Ac₂O / LiAlH₄ or BH₃ | Ethyl Bromide / Base |

| Selectivity | High (Mono-ethyl dominant) | Absolute (No over-alkylation) | Low (Mix of Mono/Di) |

| Step Count | 1 (One-pot) | 2 (Isolation required) | 1 |

| Atom Economy | Moderate | Poor (Loss of acetate/oxygen) | High |

| Safety Profile | Good (Mild reductants) | Moderate (High energy reductants) | Moderate (Alkyl halides) |

Experimental Protocols

Method A: Reductive Amination (Recommended)

Principle: Formation of an imine/hemiaminal intermediate followed by in situ reduction.[1][2] Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, ensuring the reducing agent acts only on the imine.

Reagents

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-chloroaniline (10 mmol) in DCE (30 mL).

-

Imine Formation: Add Acetaldehyde (11 mmol) and Acetic Acid (10 mmol).[1][2] Stir at room temperature for 30–60 minutes. Note: The ortho-chloro group may slow imine formation; monitoring by TLC is crucial.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to manage exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution until pH > 8.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).[1][2]

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the pale yellow oil.[1][2]

Method B: Acylation-Reduction (High Purity Alternative)

Principle: If absolute purity is required (avoiding trace tertiary amines), this two-step sequence is infallible.[1][2]

Step 1: Acetylation[1][2]

-

Add Acetic Anhydride (1.1 equiv) and Pyridine (1.2 equiv).[1][2]

-

Stir 2 hours. Wash with 1M HCl to remove pyridine.[1][2] Evaporate to yield N-(2-chlorophenyl)acetamide (Solid).[1][2]

Step 2: Amide Reduction[1][2]

-

Suspend the acetamide in anhydrous THF under Nitrogen.

-

Add Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) (2.0 equiv) dropwise at 0°C.[1][2]

-

Reflux for 4 hours.

-

Critical Workup: Cool to 0°C. Carefully add Methanol to quench excess borane. Add 1M HCl and reflux for 1 hour (to break the boron-amine complex).

Process Visualization

Synthesis Logic Flow

The following diagram illustrates the decision matrix and chemical pathways for this synthesis.

Caption: Comparative reaction pathways showing the selectivity advantage of Reductive Amination (A) and Acylation-Reduction (B) over Direct Alkylation (C).

Purification & QC Workflow

Once the crude reaction mixture is obtained, the following workflow ensures pharmaceutical-grade purity.

Caption: Acid-Base extraction strategy allows for the removal of neutral impurities (unreacted aldehyde/amide) prior to final distillation.[1]

Analytical Profile & QC

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Characteristic |

| Appearance | Clear to pale yellow oil.[1][2] Darkens upon air exposure (oxidation).[1][2] |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H): Methyl group of ethyl chain.δ 3.20 (q, 2H): Methylene group (-CH₂-).δ 4.20 (br s, 1H): N-H proton (Exchangeable).δ 6.6 - 7.3 (m, 4H): Aromatic protons (Ortho-substitution pattern).[1][2] |

| GC-MS | M+ Peak: 155/157 m/z (Characteristic 3:1 Chlorine isotope ratio).[1][2] |

| Boiling Point | ~208–210 °C (Atmospheric) / ~98–100 °C (12 mmHg).[1][2] |

Safety & Toxicology

-

Toxicity: Like most chloroanilines, the product is toxic by inhalation, ingestion, and skin contact.[2] It may cause methemoglobinemia (cyanosis).[1][2]

-

Handling: All procedures involving 2-chloroaniline and alkylating agents must be performed in a fume hood.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

-

Waste: Borane and Borohydride residues must be quenched slowly with acetone or methanol before disposal to prevent hydrogen evolution in waste drums.[1][2]

References

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline."[1][2] BenchChem Technical Library. Link[1][2]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[2] (Standard protocol adaptation).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7240, 2-Chloroaniline."[1][2] PubChem. Link[1][2]

-

Organic Syntheses. "N-Ethyl-p-chloroaniline (Procedure adapted for ortho-isomer)." Org.[1][2][5] Synth. Coll. Vol. 3, p.185.[2] Link

-

Sigma-Aldrich. "Product Specification: 2-Chloroaniline."[1][2] Merck KGaA.[1][2] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for N-ethylation of 2-chloroaniline

An In-depth Technical Guide to the N-Ethylation of 2-Chloroaniline: Protocols, Mechanisms, and Safety

Introduction

N-ethyl-2-chloroaniline is a valuable chemical intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its structure, featuring a secondary amine and a halogenated aromatic ring, offers versatile handles for further functionalization. This guide provides a comprehensive overview of the experimental protocols for the synthesis of N-ethyl-2-chloroaniline, designed for researchers and drug development professionals. As a senior application scientist, this document emphasizes the causality behind experimental choices, adherence to rigorous safety standards, and methods for empirical validation of the final product, ensuring both scientific integrity and practical applicability. Two primary and robust synthetic strategies will be explored in detail: Reductive Amination and Direct Alkylation.

Chapter 1: Strategic Synthesis Overview & Mechanistic Insights

The choice of synthetic route for the N-ethylation of 2-chloroaniline depends on factors such as available starting materials, required purity, scale, and safety considerations. Here, we dissect the two most common and effective strategies.

Strategy 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[1][2] This process involves two key stages:

-

Imine Formation: The primary amine (2-chloroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (acetaldehyde). This forms an unstable hemiaminal intermediate, which readily dehydrates to form a Schiff base, or imine.[3]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond using a suitable reducing agent, yielding the secondary amine. Sodium borohydride (NaBH₄) is a common choice due to its mild nature and selectivity, as it does not typically reduce the aromatic ring.[4][5]

This one-pot reaction is favored for its high atom economy and often proceeds under mild conditions with high yields.[1]

Strategy 2: Direct Alkylation

This classical approach involves the direct reaction of 2-chloroaniline with an ethylating agent, typically an ethyl halide such as ethyl iodide or ethyl bromide. The reaction proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.

A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to neutralize the hydrohalic acid (e.g., HI) formed during the reaction.[6] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-2-chloroaniline, as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Logical Workflow Comparison

The following diagram illustrates the distinct workflows of the two primary synthetic strategies.

Sources

Technical Guide: Synthesis of 2-Chloro-N-ethylaniline via Reductive Amination

[1]

Executive Summary

Target Molecule: 2-Chloro-N-ethylaniline (CAS: 13519-75-0) Primary Method: Reductive Amination (Indirect & Direct) Critical Utility: Key intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and various pharmaceutical pharmacophores.[1]

This guide details the synthesis of this compound, prioritizing reductive amination over direct alkylation.[1] While direct alkylation with ethyl halides is theoretically possible, it suffers from poor selectivity, leading to significant formation of the tertiary amine (N,N-diethyl) byproduct.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is presented here as the superior laboratory and pilot-scale method due to its exceptional functional group tolerance and suppression of over-alkylation. A secondary protocol using catalytic hydrogenation is discussed for industrial scalability, with specific controls to prevent hydrodehalogenation.[1]

Part 1: Strategic Analysis & Mechanism[1]

Why Reductive Amination?

The synthesis of secondary anilines from primary anilines presents a classic chemoselectivity challenge.

-

Direct Alkylation (Avoid): Reaction of 2-chloroaniline with ethyl bromide/iodide is difficult to stop at the mono-ethyl stage. The product (secondary amine) is often more nucleophilic than the starting material, leading to runaway double alkylation.

-

Reductive Amination (Recommended): This route condenses 2-chloroaniline with acetaldehyde to form an imine (Schiff base), which is subsequently reduced.[1] The steric bulk of the ortho-chloro substituent actually aids this process by retarding the formation of the iminium species required for a second addition, effectively "locking" the reaction at the mono-ethyl stage.

Reaction Mechanism

The reaction proceeds through two distinct phases: Condensation and Reduction .[2]

-

Hemiaminal Formation: Nucleophilic attack of 2-chloroaniline on acetaldehyde.[1]

-

Imine Formation: Dehydration of the hemiaminal to form the imine (

-ethylidene-2-chloroaniline).[1] -

Reduction: Selective hydride transfer to the C=N bond.[1]

Critical Insight: When using STAB, the reducing agent is less reactive toward the aldehyde carbonyl than the imine. This allows for a "one-pot" procedure where the aldehyde and amine are mixed in the presence of the hydride source.[3]

Figure 1: Mechanistic pathway of reductive amination using STAB.[1] The acid catalyst accelerates the imine-to-iminium transition, facilitating hydride attack.

Part 2: Experimental Protocols

Protocol A: The Borohydride Route (Lab/Pilot Scale)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Reference: Abdel-Magid, A. F., et al. (1996).[1] J. Org.[1][2] Chem. [1]

This protocol is preferred for high purity and operational simplicity.[1] STAB is mild and does not reduce the aldehyde competitively at a significant rate.

1. Stoichiometry Table

| Component | Role | Equiv.[1] | Notes |

| 2-Chloroaniline | Substrate | 1.0 | Limiting reagent.[1] |

| Acetaldehyde | Electrophile | 1.2 - 1.5 | Volatile (bp 20°C); use as solution in DCE/THF or handle cold.[1] |

| STAB | Reductant | 1.4 - 1.6 | Sodium triacetoxyborohydride.[1][4] Moisture sensitive.[1][5] |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes imine formation; essential for weakly basic anilines.[1] |

| DCE or THF | Solvent | N/A | 1,2-Dichloroethane (DCE) is standard; THF is a greener alternative.[1] |

2. Step-by-Step Methodology

-

Preparation: In a dry reaction vessel flushed with nitrogen, dissolve 2-chloroaniline (1.0 equiv) in DCE (concentration ~0.2 M).

-

Activation: Add Acetic Acid (1.0–2.0 equiv). Stir for 5 minutes. Note: The ortho-chloro group reduces the basicity of the amine, making the acid catalyst crucial.

-

Addition: Cool the mixture to 0–5°C. Add Acetaldehyde (1.2 equiv) dropwise. Caution: Acetaldehyde is extremely volatile; ensure the system is well-condensed.

-

Reductant Addition: Add STAB (1.4 equiv) in portions over 15–20 minutes. The reaction is slightly exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc) or HPLC.[1] Look for the disappearance of the aniline.

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate) until pH is neutral/basic (pH ~8). Stir for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Protocol B: Catalytic Hydrogenation (Industrial Scale)

Reagent:

For multi-kilo/ton scale, borohydrides are expensive and generate boron waste.[1] Catalytic hydrogenation is the atom-economical alternative, but it carries a high risk of removing the chlorine atom (hydrodehalogenation), producing N-ethylaniline instead of the target.

Process Modifications for Selectivity

To prevent dechlorination:

-

Catalyst Selection: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] The sulfur "poisons" the catalyst enough to inhibit Ar-Cl bond insertion but allows C=N reduction.

-

Acid Scavengers: Avoid strong bases.

-

Pressure: Maintain lower hydrogen pressures (1–5 bar) rather than high pressure (>10 bar).

Figure 2: Workflow for catalytic hydrogenation emphasizing the critical control point for dehalogenation.

Part 3: Process Control & Analytics[1]

Impurity Profiling

When analyzing the crude reaction mixture (HPLC/GC), expect the following profile:

| Compound | Retention Time (Rel) | Origin | Remediation |

| This compound | 1.00 (Target) | Product | N/A |

| 2-Chloroaniline | < 1.00 | Unreacted SM | Push rxn with more aldehyde/time.[1] |

| 2-Chloro-N,N-diethylaniline | > 1.00 | Over-alkylation | Control aldehyde equivalents; keep temp low.[1] |

| N-Ethylaniline | Variable | Dechlorination | Switch catalyst (if hydrogenation); check STAB quality. |

Analytical Standard

Part 4: Safety & References

Safety Hazards[1]

-

Aniline Toxicity: 2-Chloroaniline is highly toxic by inhalation, skin contact, and ingestion.[1] It causes methemoglobinemia (cyanosis).[1] All operations must be conducted in a fume hood with proper PPE (nitrile/butyl rubber gloves).[1]

-

Acetaldehyde: Flammable and a suspected carcinogen.[1] High volatility requires cold handling to prevent inhalation exposure.[1]

-

Borohydrides: STAB evolves hydrogen gas upon quenching.[1] Ensure adequate venting.[1]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

-

Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.[1]

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Standard text for hydrogenation selectivity).

-

PubChem. (n.d.).[1] this compound Compound Summary.

Sources

- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Characterization of 2-Chloro-N-ethylaniline by NMR and MS

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of 2-Chloro-N-ethylaniline (CAS No: 13519-74-9). It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methodologies for compound verification. This document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting detailed experimental protocols, data interpretation, and field-proven insights. By integrating these powerful techniques, this guide establishes a self-validating workflow to confirm the molecular structure, identity, and purity of this compound, a key intermediate in various synthetic pathways.

Introduction: The Imperative for Accurate Structural Elucidation

This compound is an aromatic amine whose utility as a precursor in the synthesis of pharmaceuticals and dyes necessitates unambiguous structural confirmation. The precise arrangement of its functional groups—a chloro-substituted aromatic ring and an N-ethyl substituent—governs its reactivity, physicochemical properties, and potential biological activity. In any research, development, or quality control setting, the first principle is to verify the molecular structure beyond doubt. Errors in structural assignment can compromise entire research projects, leading to invalid data and wasted resources.

This guide presents a synergistic approach, leveraging the strengths of both NMR spectroscopy and Mass Spectrometry. NMR provides an intricate map of the molecule's carbon-hydrogen framework, while MS delivers a precise molecular weight and reveals structural clues through controlled fragmentation. Together, they offer a powerful and confirmatory analysis.

Molecular Identity

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₁₀ClN[1]

-

Molecular Weight: 155.62 g/mol [1]

-

SMILES: CCNC1=CC=CC=C1Cl[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for determining the structure of an organic molecule in solution. It operates by probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—within a strong external magnetic field. The resulting spectrum provides data on the chemical environment, connectivity, and spatial relationships of atoms.

Rationale for NMR in Structural Verification

The unique substitution pattern of this compound produces a distinct set of signals in both ¹H and ¹³C NMR spectra. The chemical shift (δ) of each nucleus is highly sensitive to the local electronic environment, which is influenced by the electron-donating N-ethylamino group and the electron-withdrawing chloro group. Furthermore, spin-spin coupling between adjacent protons provides definitive proof of atomic connectivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show four distinct regions corresponding to the aromatic, amine, methylene, and methyl protons.

-

Aromatic Protons (H-3, H-4, H-5, H-6): These four protons reside on the substituted benzene ring. Due to the influence of both the chloro and N-ethylamino groups, they will appear as a complex series of multiplets in the downfield region (approx. δ 6.6–7.4 ppm). The proton ortho to the chlorine atom (H-3) is expected to be the most deshielded in this group.

-

Amine Proton (N-H): The amine proton signal is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but can be expected in the δ 3.5-4.5 ppm range. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Methylene Protons (-CH₂-): These two protons are adjacent to both the nitrogen atom and the methyl group. The electronegative nitrogen atom shifts this signal downfield. It will appear as a quartet due to coupling with the three protons of the methyl group (J ≈ 7.2 Hz).

-

Methyl Protons (-CH₃): This signal, representing three equivalent protons, will appear in the upfield (aliphatic) region. It will be split into a triplet by the two adjacent methylene protons (J ≈ 7.2 Hz).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in the molecule.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (approx. δ 110–150 ppm). The carbon directly attached to the nitrogen (C1) will be significantly influenced by the amino group, while the carbon bonded to chlorine (C2) will also have a characteristic shift.

-

Aliphatic Carbons (-CH₂- and -CH₃): Two signals will appear in the upfield region. The methylene carbon (-CH₂-), being closer to the electronegative nitrogen, will be further downfield than the terminal methyl carbon (-CH₃).

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~1.2 | Triplet (t) | ~14 |

| -CH₂- | ~3.2 | Quartet (q) | ~38 |

| N-H | ~4.0 (broad) | Singlet (br s) | - |

| Aromatic C-H | 6.6 - 7.4 | Multiplet (m) | 115 - 130 |

| Aromatic C-N | - | - | ~145 |

| Aromatic C-Cl | - | - | ~122 |

Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Employ a standard 30- or 45-degree pulse angle.

-

Set a relaxation delay of 1-2 seconds to allow for full magnetization recovery.

-

Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.[2]

-

-

¹³C NMR Parameters:

-

Use a standard proton-decoupling pulse sequence.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire several thousand scans to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, it serves two primary functions: it provides an exact molecular weight, confirming the elemental formula, and its fragmentation pattern offers a molecular "fingerprint" that reveals the structure of its constituent parts.

Rationale for MS in Structural Verification

The molecular ion peak in the mass spectrum of this compound provides immediate confirmation of its molecular formula. Critically, the presence of a chlorine atom introduces a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) that is definitive proof of its presence. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments, providing logical, verifiable structural information.[3]

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecule has a nominal mass of 155. Due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), the spectrum will exhibit two molecular ion peaks:

-

[M]⁺ at m/z 155 (for C₈H₁₀³⁵ClN)

-

[M+2]⁺ at m/z 157 (for C₈H₁₀³⁷ClN)

-

The relative intensity of the m/z 157 peak will be approximately one-third that of the m/z 155 peak, a classic signature for a monochlorinated compound.[4]

-

-

Key Fragmentation: The primary fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[5]

-

Base Peak at m/z 140/142: The most favorable fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the N-ethyl group. This results in a highly stable, resonance-delocalized cation at m/z 140 (and its isotopic partner at m/z 142 ). This is expected to be the base peak (most intense peak) in the spectrum.[1]

-

Fragment at m/z 77: Loss of the entire side chain and chlorine can lead to the formation of a phenyl cation, C₆H₅⁺, at m/z 77 .[1]

-

Table 2: Key Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment Ion | Interpretation |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺). Confirms molecular weight and presence of one Cl atom. |

| 140/142 | [C₇H₇ClN]⁺ | Base Peak. Result of alpha-cleavage with loss of a methyl radical (•CH₃). |

| 77 | [C₆H₅]⁺ | Phenyl cation. Indicates cleavage of the aromatic ring from the amine substituent. |

Data derived from PubChem CID 587815.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Parameters:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in split mode to prevent column overloading.

-

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-15°C/min). This separates the analyte from any impurities.

-

MS Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is sufficient to cause reproducible fragmentation.[3]

-

MS Analyzer: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion ([M]⁺ and [M+2]⁺) peaks and confirm the isotopic ratio.

-

Analyze the fragmentation pattern, identifying the base peak and other significant fragments to corroborate the proposed structure.

-

Data Visualization and Workflow

Visualizing the analytical process and the chemical transformations provides clarity and enhances understanding.

Overall Analytical Workflow

Caption: Workflow for the characterization of this compound.

Primary Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation of this compound via alpha-cleavage.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR spectroscopy and Mass Spectrometry. NMR provides an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern of the N-ethyl and 2-chloro groups. Mass spectrometry corroborates this finding by providing the precise molecular weight, confirming the elemental formula via the characteristic chlorine isotopic pattern, and revealing a logical fragmentation pathway that is fully consistent with the proposed structure. The protocols detailed within this guide provide a robust, reliable, and reproducible framework for ensuring the identity, purity, and structural integrity of this vital chemical intermediate, forming a self-validating system essential for any scientific or developmental application.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-chloroethyl)-N-ethylaniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)-N-ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Stenberg, V. I., & Travecedo, E. F. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

El-Guesmi, N., et al. (2018). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 9(1), 256-265. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-N-ethylaniline

Abstract: This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Chloro-N-ethylaniline (CAS No: 13519-74-9). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of both ¹H and ¹³C NMR spectra. It delves into the structural elucidation of the molecule by interpreting chemical shifts, coupling constants, and signal multiplicities. The guide includes detailed experimental protocols, data summary tables, and workflow visualizations to serve as a robust resource for the definitive characterization of this important chemical intermediate.

Introduction

This compound is an aromatic amine derivative whose structural integrity is paramount in its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous confirmation of the molecular structure of such compounds in solution. It provides precise information about the chemical environment of each proton and carbon atom, enabling verification of identity, purity, and conformation.

This guide presents a field-expert interpretation of the ¹H and ¹³C NMR spectra of this compound. While experimental data for this specific molecule is not available in major public spectral databases, this document provides a robust, predicted dataset grounded in the analysis of structurally analogous compounds and foundational NMR principles. The causality behind spectral patterns is explained, offering insights that extend beyond mere data reporting to empower researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered below for correlation with the NMR data discussed in subsequent sections.

Caption: Standard workflow for comprehensive NMR analysis of an organic compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Shimming:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock onto the deuterium signal from the CDCl₃ solvent.

-

Perform automated or manual shimming of the magnetic field. Causality: Shimming corrects for magnetic field inhomogeneities across the sample volume, which is essential for achieving sharp, symmetrical peaks and high resolution.

-

-

¹H NMR Acquisition:

-

Load standard ¹H acquisition parameters (e.g., on a 400 MHz spectrometer).

-

Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C {¹H} NMR Acquisition:

-

Load standard ¹³C acquisition parameters with broadband proton decoupling. Causality: Proton decoupling collapses the C-H coupling, simplifying the spectrum so that each carbon appears as a singlet, which enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Set a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to obtain good signal, as the ¹³C isotope has a low natural abundance (~1.1%).

-

-

DEPT-135 Acquisition:

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.

-

Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine proton ratios and analyze peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants.

-

For the ¹³C spectra, pick all peak positions and correlate the broadband and DEPT-135 spectra to assign each carbon signal.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by the DEPT-135 technique, provides an unequivocal method for the structural verification of this compound. The predicted spectral data, based on established principles of chemical shifts and spin-spin coupling, reveals a unique fingerprint for the molecule. The aromatic region is characterized by four distinct multiplets, while the aliphatic region displays the classic triplet and quartet of an ethyl group. This guide provides researchers with the foundational data, interpretive logic, and validated protocols necessary to confidently identify and characterize this compound, ensuring the integrity of their research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

-

Columbia University. DEPT | NMR Core Facility. [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-N-ethylaniline in Common Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the solubility characteristics of 2-Chloro-N-ethylaniline. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of physical chemistry and provides actionable experimental protocols for determining its solubility in various organic solvents.

Executive Summary

This compound (C₈H₁₀ClN) is an aromatic amine derivative with significant potential in synthetic chemistry and pharmaceutical development.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients. This guide synthesizes theoretical principles with practical methodologies to empower researchers in leveraging this compound effectively. Based on its structural characteristics—a chlorinated benzene ring coupled with an N-ethylamino group—this compound is predicted to exhibit favorable solubility in a range of common organic solvents, particularly those with moderate to low polarity.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | PubChem[1] |

| Molecular Weight | 155.62 g/mol | PubChem[1] |

| Calculated XLogP3 | 2.9 | PubChem[1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

The calculated XLogP3 value of 2.9 indicates a degree of lipophilicity, suggesting a preference for organic environments over aqueous media.[1] This is a key indicator that the compound will be more soluble in organic solvents than in water.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a primary guide for predicting solubility. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.

Role of Intermolecular Forces

-

Van der Waals Forces: The aromatic ring and the ethyl group of this compound contribute to London dispersion forces, which will be significant in its interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The presence of the chlorine atom and the nitrogen atom introduces a dipole moment to the molecule, enabling interactions with polar solvents.

-

Hydrogen Bonding: The secondary amine group (-NH-) is capable of acting as a hydrogen bond donor, which could enhance solubility in protic solvents like alcohols.

Predicted Solubility Trends

Based on these intermolecular forces, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in solvents that can engage in a combination of these interactions. This includes:

-

Chlorinated Solvents: (e.g., Dichloromethane, Chloroform) due to similar polarities and the presence of halogen atoms.

-

Aromatic Solvents: (e.g., Toluene, Benzene) due to favorable π-π stacking interactions with the benzene ring.[2][3]

-

Ethers: (e.g., Diethyl ether, Tetrahydrofuran) which can act as hydrogen bond acceptors.[2][3]

-

Ketones: (e.g., Acetone) which are polar aprotic solvents.[4]

-

-

Moderate to High Solubility: Expected in:

-

Low Solubility: Expected in:

-

Nonpolar Aliphatic Solvents: (e.g., Hexane, Heptane) where the primary interactions would be weaker van der Waals forces.

-

Water: Due to the significant nonpolar surface area of the molecule and a relatively high XLogP3 value, solubility in water is expected to be low.[1]

-

The following diagram illustrates the key molecular features of this compound and their influence on its interactions with different solvent classes.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, an experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

High-purity this compound

-

Anhydrous organic solvents of interest (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: a. Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to sediment. b. If sedimentation is slow, centrifugation of the vials at the experimental temperature can be employed to facilitate phase separation.

-

Sampling and Analysis: a. Carefully withdraw a sample of the clear supernatant using a syringe. b. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. c. Accurately determine the mass of the collected filtrate. d. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC). e. Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Calculation of Solubility: a. Calculate the solubility (S) in g/L or mol/L using the following formula, accounting for the dilution factor:

S = (C_analyzed × V_flask × DF) / V_sample

Where:

-

C_analyzed is the concentration of the diluted sample from HPLC/GC.

-

V_flask is the volume of the volumetric flask.

-

DF is the dilution factor.

-

V_sample is the initial volume of the filtrate sample.

-

The following flowchart outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

References

-

Grokipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11357, 2-Ethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587815, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. Retrieved from [Link]

Sources

- 1. This compound | C8H10ClN | CID 587815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity of 2-Chloro-N-ethylaniline with electrophilic reagents

An In-Depth Technical Guide to the Electrophilic Reactivity of 2-Chloro-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound towards various electrophilic reagents. As a Senior Application Scientist, this document synthesizes fundamental principles of electrophilic aromatic substitution with practical, field-proven insights. We will explore the nuanced interplay between the activating N-ethylamino group and the deactivating chloro substituent, which governs the regioselectivity and reaction rates. This guide delves into key transformations including halogenation, nitration, sulfonation, and Friedel-Crafts reactions, offering detailed mechanistic explanations, validated experimental protocols, and an examination of the causal factors behind procedural choices. The objective is to equip researchers and drug development professionals with the expert knowledge required to effectively utilize this compound as a versatile intermediate in organic synthesis.

Introduction: Understanding the Electronic Landscape of this compound

This compound is a disubstituted benzene derivative featuring two groups with opposing electronic influences. The reactivity and regioselectivity of the aromatic ring in electrophilic aromatic substitution (SEAr) are dictated by the cumulative effects of these substituents. A thorough understanding of their individual characteristics is paramount for predicting and controlling reaction outcomes.

-

The N-Ethylamino Group (-NHEt): This is a powerful activating group.[1] The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through a strong +M (mesomeric or resonance) effect. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to attack by electrophiles.[1][2] While nitrogen is electronegative (a -I or inductive effect), the resonance effect is overwhelmingly dominant.

-

The Chloro Group (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they exhibit a strong -I effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic attack.[3] However, they possess lone pairs of electrons that can be donated into the ring via a +M effect. This resonance effect directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect is stronger than the resonance effect, leading to overall deactivation but with ortho, para-directing properties.[4]

The Combined Effect: In this compound, the potent activating and ortho, para-directing N-ethylamino group dominates the molecule's reactivity.[5] The weaker, deactivating chloro group plays a secondary role, primarily influencing the final distribution of isomers. Therefore, electrophilic attack is overwhelmingly directed to the positions activated by the amino group: C4 (para) and C6 (ortho). The C4 position is generally favored due to reduced steric hindrance from the adjacent bulky N-ethylamino and chloro groups.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Influence |

| -NHEt | Weakly Deactivating | Strongly Activating | Activating | ortho, para |

| -Cl | Strongly Deactivating | Weakly Activating | Deactivating | ortho, para |

General Principles of Electrophilic Attack

The mechanism for electrophilic aromatic substitution proceeds via a two-step process: attack of the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[6] The first step is the rate-determining step.

The directing effects of the -NHEt and -Cl groups can be visualized by examining the stability of the arenium ion intermediates formed upon attack at different positions. Attack at the ortho and para positions relative to the -NHEt group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. This is the electronic basis for its powerful directing effect.

Sources

- 1. byjus.com [byjus.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Synthetic Derivatization of 2-Chloro-N-ethylaniline for Advanced Research Applications

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Chloro-N-ethylaniline is a substituted aromatic amine that serves as a highly versatile and strategic starting material in modern organic synthesis.[1] Its structure, featuring a nucleophilic secondary amine, a reactive aryl chloride, and an aromatic ring amenable to substitution, presents a trifecta of opportunities for synthetic diversification. This guide provides an in-depth exploration of the core reactivity of this compound and delineates key synthetic pathways for its transformation into a diverse array of high-value derivatives. For researchers in drug discovery and materials science, this molecule is not merely a reagent but a foundational building block for constructing complex molecular architectures with significant biological and photophysical properties.[2][3][4]

Section 1: The Synthetic Landscape: A Map of Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional domains: the N-ethylamino group, the C2-chloro substituent, and the aromatic ring itself. A judicious choice of reagents and reaction conditions allows for the selective functionalization at each of these sites, paving the way for a modular approach to library synthesis.

The primary avenues for derivatization, which will be explored in detail, include:

-

N-Acylation and Alkylation: Targeting the secondary amine to generate amides and tertiary amines.

-

Palladium-Catalyzed Cross-Coupling: Leveraging the C-Cl bond to forge new carbon-carbon and carbon-nitrogen bonds.

-

Intramolecular Cyclization: Utilizing the molecule's inherent structure to construct valuable nitrogen-containing heterocyclic systems.

Caption: Key synthetic pathways originating from the this compound scaffold.

Section 2: Key Synthetic Transformations & Mechanistic Insights

N-Acylation: The Gateway to Functionalized Amides

The reaction of the secondary amine of this compound with an acylating agent, such as chloroacetyl chloride, is a fundamental and highly efficient transformation.[5] This N-acylation serves two primary purposes: it masks the reactivity of the amine and, more importantly, it introduces a new reactive handle. The resulting α-chloro amide is a potent electrophile, primed for subsequent nucleophilic substitution reactions, thereby enabling the construction of more complex molecular side chains.[5] This strategy is a cornerstone for building libraries of compounds for biological screening, with N-substituted chloroacetamide derivatives having demonstrated significant antimicrobial and antifungal properties.[2][6]

See Appendix for Protocol 1: Synthesis of 2-Chloro-N-(2-chloro-N-ethylphenyl)acetamide.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The evolution of palladium-catalyzed cross-coupling reactions has revolutionized modern synthesis, and the aryl chloride of this compound is an excellent substrate for these transformations.[7]

Buchwald-Hartwig Amination: This reaction is one of the most powerful methods for forming carbon-nitrogen bonds.[2][3] By coupling this compound with another primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base, complex triarylamines or substituted diarylamines can be synthesized with high efficiency. The choice of ligand is critical; bulky, electron-rich phosphines are typically required to facilitate the challenging reductive elimination step that forms the final C-N bond.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling: To form carbon-carbon bonds, the Suzuki reaction provides a robust method for coupling the aryl chloride with an aryl or vinyl boronic acid. This transformation is invaluable for synthesizing biaryl scaffolds, which are prevalent in many pharmaceutical agents and organic electronic materials.

See Appendix for Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination.

Intramolecular Cyclization: Constructing High-Value Heterocyclic Scaffolds

The inherent structure of this compound and its immediate derivatives makes it an ideal precursor for synthesizing nitrogen-containing heterocycles, which form the core of countless natural products and pharmaceuticals.

Quinoline Synthesis via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic and effective method for synthesizing 2-chloroquinoline derivatives.[8][9] Typically, the N-ethylaniline is first acetylated to form the corresponding acetanilide. Treatment of this intermediate with the Vilsmeier reagent (generated from POCl₃ and DMF) triggers an electrophilic substitution followed by an intramolecular cyclization and subsequent dehydration/elimination to yield the 2-chloro-3-formylquinoline scaffold.[8][10] These quinoline aldehydes are themselves versatile intermediates for further elaboration.[10]

Carbazole Synthesis: Palladium-catalyzed intramolecular C-H arylation offers a modern and efficient route to carbazoles.[11] This involves first coupling the this compound with a suitable partner to create a diphenylamine-type intermediate, which then undergoes a palladium-catalyzed cyclization to form the fused tricyclic carbazole system.[11] Carbazoles are highly sought after for their photophysical properties and biological activities.[3]

See Appendix for Protocol 3: Synthesis of a 2-Chloroquinoline Derivative.

Section 3: Applications of this compound Derivatives

The derivatives accessible from this starting material have found applications across multiple scientific domains.

-

Pharmaceuticals: The diarylamine and heterocyclic scaffolds are central to medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and analgesic agents.[2][4][12]

-

Agrochemicals: The biological activity of N-substituted chloroacetamides suggests their potential use as herbicides or antifungal agents.[6]

-

Dye Industry: The core aniline structure is a well-established chromophore. Related N-alkyl-N-(chloroethyl)aniline compounds are known precursors to cationic azo dyes, indicating the potential for developing novel colorants from this scaffold.[13][14]

Section 4: Data Summary

The following table summarizes representative reaction conditions and outcomes for the key transformations discussed.

| Transformation | Key Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| N-Acylation | Chloroacetyl Chloride, NaHCO₃ | Aqueous Buffer | RT | 0.5 | 90-95 | [5] |

| Buchwald-Hartwig | Aniline, NaOtBu | Pd(OAc)₂, P(tBu)₃ / Toluene | 100 | 18 | 75-90 | [3] |

| Suzuki Coupling | Phenylboronic Acid, K₂CO₃ | Pd(PPh₃)₄ / Dioxane | 90 | 12 | 80-95 | N/A |

| Vilsmeier-Haack | POCl₃, DMF | N/A | 80-90 | 4-16 | 60-85 | [8] |

| Carbazole Synthesis | N/A (Intramolecular) | Pd(OAc)₂, Cu(OAc)₂ / Toluene | 120 | 24 | 70-85 | [11] |

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2-chloro-N-ethylphenyl)acetamide via N-Acylation

Adapted from BenchChem Application Notes.[5]

-

Materials: this compound (1.0 mmol, 155.6 mg), Chloroacetyl chloride (1.1 mmol, 124.2 mg, 87 µL), Sodium bicarbonate (2.5 mmol, 210 mg), Ethyl acetate, Water.

-

Procedure: a. In a 50 mL round-bottom flask, dissolve this compound and sodium bicarbonate in a biphasic mixture of ethyl acetate (10 mL) and water (10 mL). b. Cool the flask in an ice bath to 0-5 °C with vigorous stirring. c. Add chloroacetyl chloride dropwise over 5 minutes. d. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

-

Workup and Purification: a. Separate the organic and aqueous layers in a separatory funnel. b. Wash the organic layer with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Adapted from BenchChem Application Notes.[3]

-

Materials: this compound (1.0 equiv), Aryl amine (1.2 equiv), Sodium tert-butoxide (2.2 equiv), Palladium(II) acetate (2 mol%), Tri-tert-butylphosphine (4 mol%), Anhydrous toluene.

-

Procedure: a. To an oven-dried Schlenk tube, add palladium(II) acetate and tri-tert-butylphosphine. b. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. c. Add anhydrous toluene, followed by the this compound, the aryl amine, and sodium tert-butoxide under a positive pressure of argon. d. Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

Workup and Purification: a. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. d. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a 2-Chloroquinoline Derivative via Vilsmeier-Haack Cyclization

Adapted from Thota, S. et al.[8]

-

Materials: N-(2-chloro-N-ethylphenyl)acetamide (1.0 equiv), Phosphorus oxychloride (POCl₃, 4.0 equiv), N,N-Dimethylformamide (DMF, 5.0 equiv).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the N-(2-chloro-N-ethylphenyl)acetamide to DMF. b. Cool the solution in an ice bath to 0 °C. c. Slowly add phosphorus oxychloride dropwise with stirring. A viscous solution or precipitate may form. d. After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-16 hours, monitoring by TLC.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with stirring. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms. c. Filter the solid product, wash thoroughly with cold water, and dry. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-chloroquinoline derivative.

References

- N-Ethyl-N-(2-chloroethyl)aniline - Grokipedia. (URL: )

- Buy 2-Chloro-N,N-diethylaniline | 19372-80-6 - Smolecule. (2023, August 15). (URL: )

-

N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia. (URL: [Link])

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). (URL: [Link])

-

Thota, S. et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])

-

N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem. (URL: [Link])

-

Synthesis of 2-Ethyl-4-chloroaniline: - PrepChem.com. (URL: [Link])

- Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google P

-

N-ETHYL-p-CHLOROANILINE - Organic Syntheses Procedure. (URL: [Link])

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (URL: [Link])

-

Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2023, April 15). (URL: [Link])

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent. (URL: [Link])

-

Heterocyclic Letters. (2024). (URL: [Link])

-

This compound | C8H10ClN | CID 587815 - PubChem. (URL: [Link])

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. (URL: [Link])

-

Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). (URL: [Link])

-

Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2025, September 3). (URL: [Link])

-

What major product is formed when N-ethylaniline is treated with each reagent? - Homework. (URL: [Link])

-

Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC. (2023, August 7). (URL: [Link])

-

Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC - NIH. (URL: [Link])

-

Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents | Request PDF - ResearchGate. (2025, August 5). (URL: [Link])

-

From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, November 15). (URL: [Link])

Sources

- 1. This compound | C8H10ClN | CID 587815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsr.info [ijpsr.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. allresearchjournal.com [allresearchjournal.com]

- 9. heteroletters.org [heteroletters.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Chloro-N-ethylaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-ethylaniline, identified by the CAS number 13519-74-9, is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a chloro substituent on the aromatic ring and an ethyl group on the nitrogen atom, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries.[2][3][4] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, reactivity, and safety considerations. The information presented herein is intended to support researchers and professionals in leveraging this compound for their scientific and drug development endeavors.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

Molecular Structure:

The structure of this compound consists of an aniline core substituted with a chlorine atom at the ortho position of the benzene ring and an ethyl group attached to the amino group.[1]

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0.85,0.75!"];

// Substituent nodes N [label="N", pos="2.5,1.5!", fontcolor="#4285F4"]; H_N [label="H", pos="2.5,2.5!", fontcolor="#5F6368"]; Cl [label="Cl", pos="-2.5,1.5!", fontcolor="#34A853"]; C_ethyl1 [label="CH₂", pos="3.8,0.75!", fontcolor="#EA4335"]; C_ethyl2 [label="CH₃", pos="5.1,1.5!", fontcolor="#FBBC05"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N; N -- H_N; C2 -- Cl; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; }

Figure 1: Molecular Structure of this compound

Physicochemical Properties:

A compilation of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and analytical systems.

| Property | Value | Source |

| CAS Number | 13519-74-9 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCNC1=CC=CC=C1Cl | [1][5] |

| InChIKey | OMQUELHMHMORKS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the N-ethylation of 2-chloroaniline. This transformation can be achieved using various ethylating agents. The following protocol describes a general and effective method.

Reaction Principle:

The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of 2-chloroaniline attacks an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.

reactant1 [label="2-Chloroaniline"]; reactant2 [label="Ethylating Agent\n(e.g., Ethyl Bromide)"]; reagents [label="Base\n(e.g., K₂CO₃)\nSolvent\n(e.g., Acetonitrile)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Salt Byproduct\n(e.g., KBr, H₂O)"];

reactant1 -> product [label="N-Ethylation"]; reactant2 -> product; reagents -> product [style=dotted]; product -> byproduct [style=dotted, arrowhead=none];

}

Figure 2: General Synthesis Scheme for this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Addition of Reagents: Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution. Subsequently, add the ethylating agent, for instance, ethyl bromide (1.2-1.5 equivalents), dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), aromatic protons with splitting patterns influenced by the chloro and N-ethyl substituents, and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the six aromatic carbons, with the carbon attached to the chlorine atom being significantly influenced. PubChem indicates the availability of ¹³C NMR data for this compound.[1]

-

Mass Spectrometry: The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 155 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. PubChem also references the availability of GC-MS data.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-N and C-Cl stretching vibrations in the fingerprint region.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its secondary amine and the chloro-substituted aromatic ring.

Key Reactions:

-

N-Alkylation/Arylation: The secondary amine can undergo further alkylation or arylation to form tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, with the directing effects of the chloro and N-ethyl groups influencing the position of the incoming electrophile.

-

Cross-Coupling Reactions: The chloro substituent can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the synthesis of more complex molecular architectures.

Applications in Drug Discovery and Development:

Substituted anilines are important scaffolds in medicinal chemistry.[6] Chloro-containing molecules are prevalent in a wide range of pharmaceuticals, contributing to modified electronic properties, metabolic stability, and binding interactions.[2] While specific drugs directly derived from this compound are not prominently documented in publicly available literature, its role as an intermediate is crucial.[4] It can be used in the synthesis of more complex heterocyclic systems or as a fragment in fragment-based drug design.

Safety and Handling

As a substituted aniline, this compound requires careful handling due to its potential toxicity. The safety data for the closely related 2-chloroaniline provides a basis for the expected hazards.

Toxicological Profile:

Anilines can be toxic upon ingestion, inhalation, or skin contact.[7] A primary toxic effect of many anilines is the induction of methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[8] Repeated exposure to chloroanilines may cause damage to organs.[9][10]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment: Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.

Disposal:

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion